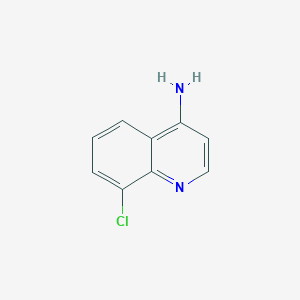

8-Chloroquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXSIWQVJINCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485174 | |

| Record name | 8-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-72-9 | |

| Record name | 8-chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-8-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Chloroquinolin-4-amine physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloroquinolin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry. Its quinoline core is a "privileged scaffold" found in a multitude of pharmacologically active agents, most notably in antimalarial and anticancer drugs.[1][2][3] A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective utilization in drug design, lead optimization, and the development of novel therapeutic entities. This technical guide provides a comprehensive overview of these core aspects, complete with detailed experimental protocols and logical workflows to support researchers in their endeavors.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in both chemical reactions and biological systems. These characteristics are crucial for predicting its reactivity, solubility, and pharmacokinetic profile. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | PubChem[4] |

| Molecular Weight | 178.62 g/mol | PubChem[4] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| LogP (Predicted) | 2.3 | PubChem[5] |

| pKa (Predicted) | Not available | N/A |

| Appearance | Pale yellow solid | N/A |

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves nucleophilic aromatic substitution (SNAr) reactions on a pre-existing quinoline scaffold.[6] The subsequent characterization is critical to confirm the identity and purity of the final compound.

Experimental Synthesis Protocol

A common and effective method for the synthesis of 4-aminoquinoline derivatives is the reaction of a 4-chloroquinoline precursor with an appropriate amine source.[6][7]

Reaction: Nucleophilic Aromatic Substitution of 4,8-dichloroquinoline with ammonia.

Materials and Reagents:

-

4,8-dichloroquinoline

-

Ammonium hydroxide (concentrated) or ammonia in a sealed vessel

-

Solvent (e.g., ethanol, phenol, or neat conditions)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a sealed reaction vessel suitable for high-pressure reactions, combine 4,8-dichloroquinoline with a significant excess of the aminating agent (e.g., ammonium hydroxide).

-

Heat the reaction mixture to a temperature typically ranging from 130-170 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

If a solvent like phenol was used, dilute the mixture with a suitable organic solvent such as dichloromethane.

-

Neutralize the excess acid (if any) and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final, pure compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized this compound, a suite of analytical techniques is employed.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are acquired to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons, along with the carbon chemical shifts, provide a detailed map of the molecule's atomic connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition. The fragmentation pattern can also provide additional structural evidence.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample. This technique is crucial for quality control in drug development.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H bonds of the amine and the C=N and C=C bonds within the quinoline ring system.

Analytical Workflow Diagram

Caption: Standard workflow for the analytical characterization of synthesized compounds.

Role in Drug Discovery and Development

This compound is rarely the final active pharmaceutical ingredient (API). Instead, it is a critical starting material or intermediate for creating more complex derivatives with tailored biological activities. The quinoline scaffold is a key feature in drugs targeting malaria (e.g., Chloroquine) and various cancers.[9][10] The amine group at the 4-position and the chloro group at the 8-position provide reactive handles for synthetic modification, allowing chemists to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Derivative Synthesis for Biological Screening

Caption: Logical flow from scaffold to lead compound in drug discovery.

References

- 1. jptcp.com [jptcp.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-8-chloroquinoline | C9H7ClN2 | CID 12292890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Data of 8-Chloroquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-chloroquinolin-4-amine. Due to the limited availability of directly published complete spectra for this specific compound, this document presents a detailed analysis of predicted spectroscopic behavior based on data from structurally related analogs. This guide also includes standardized experimental protocols for acquiring such data and a logical workflow for the spectroscopic analysis of novel quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of closely related compounds, including 8-chloroquinoline, 4-aminoquinoline, and various substituted chloroquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom at the C8 position and the electron-donating amino group at the C4 position.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H2 | ~8.4 | d | ~5.0 | Downfield shift due to proximity to nitrogen. |

| H3 | ~6.7 | d | ~5.0 | Upfield shift due to the influence of the amino group. |

| H5 | ~7.8 | d | ~8.5 | Part of the benzenoid ring. |

| H6 | ~7.4 | t | ~7.8 | Part of the benzenoid ring. |

| H7 | ~7.6 | d | ~7.5 | Influenced by the adjacent chlorine atom. |

| NH2 | Broad singlet | Chemical shift is solvent and concentration dependent. |

Disclaimer: These are predicted values based on analogous compounds. Actual experimental values may vary.

1.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~150 | Affected by the ring nitrogen. |

| C3 | ~100 | Shielded by the amino group. |

| C4 | ~152 | Deshielded due to the attached amino group. |

| C4a | ~149 | Quaternary carbon. |

| C5 | ~122 | |

| C6 | ~128 | |

| C7 | ~125 | |

| C8 | ~130 | Deshielded due to the chlorine atom. |

| C8a | ~145 | Quaternary carbon. |

Disclaimer: These are predicted values based on analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3450-3300 | Medium-Strong, Doublet | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1640-1600 | Strong | C=N stretching (in-ring) and N-H bending |

| 1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1340 | Medium | C-N stretching |

| 850-750 | Strong | C-Cl stretching |

| 900-675 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Formula | C9H7ClN2 | |

| Molecular Weight | 178.62 g/mol | |

| [M]+ (m/z) | 178 | Corresponding to the molecular ion. |

| [M+2]+ (m/z) | 180 | Isotope peak due to 37Cl, with an intensity of approximately one-third of the [M]+ peak. |

| Major Fragments | Fragments corresponding to the loss of HCN, Cl, and cleavage of the quinoline ring. | The nitrogen rule suggests an even molecular weight for a molecule with two nitrogen atoms, however, the presence of a chlorine atom complicates this simple rule for the isotopic pattern. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A general procedure for acquiring 1H and 13C NMR spectra of quinoline derivatives is as follows[1]:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and mix gently until the sample is fully dissolved.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and peak shape.

-

-

1H NMR Spectrum Acquisition:

-

A standard one-pulse sequence is typically used.

-

Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans may be required to achieve a good signal-to-noise ratio.

-

-

13C NMR Spectrum Acquisition:

IR Spectroscopy (Solid Sample)

The thin solid film or KBr pellet methods are suitable for obtaining the IR spectrum of solid this compound[2][3].

Thin Solid Film Method[2]:

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum.

-

If the signal is too weak, add another drop of the solution to the plate and re-measure. If the signal is too strong, prepare a more dilute solution.

-

KBr Pellet Method:

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply high pressure to form a translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum.

-

Mass Spectrometry

A general protocol for analyzing a heterocyclic amine like this compound using mass spectrometry is as follows:

-

Sample Introduction:

-

The sample can be introduced directly into the ion source via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

-

Ionization:

-

Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds.

-

Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often used with LC-MS.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel quinoline derivative such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, compounds belonging to the 4-aminoquinoline class are known for their significant biological activities, most notably as antimalarial agents[4][5]. The mechanism of action for chloroquine, a well-known 4-aminoquinoline, involves interference with heme detoxification in the malaria parasite. It is plausible that this compound could exhibit similar or novel biological activities. Further research into its specific interactions with biological targets is warranted.

The following diagram illustrates a generalized workflow for investigating the biological activity of a novel quinoline compound.

Caption: Generalized workflow for investigating the biological activity of a novel quinoline.

References

An In-depth Technical Guide on the Structural Analysis of 8-Chloroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural analysis of 8-Chloroquinolin-4-amine, a substituted quinoline of interest in medicinal chemistry. A comprehensive review of available literature indicates that while the synthesis and basic characterization of this compound have been reported, a definitive single-crystal X-ray diffraction study detailing its crystal structure is not yet publicly available. This guide, therefore, provides a detailed protocol for the synthesis of this compound, outlines a standard workflow for its crystallographic analysis, and presents a comparative analysis with the known crystal structure of a closely related compound, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This information is intended to serve as a valuable resource for researchers working on the development and characterization of quinoline-based compounds.

Introduction

Quinolines, particularly 4-aminoquinoline derivatives, represent a critical scaffold in drug discovery and development. This chemical class is renowned for its broad spectrum of biological activities, most notably as antimalarial agents, with chloroquine and amodiaquine being prominent examples. The therapeutic potential of 4-aminoquinolines extends to anticancer, anti-inflammatory, and antiviral applications. The precise positioning of substituents on the quinoline ring system profoundly influences the molecule's physicochemical properties, biological activity, and potential for drug resistance.

This compound is a specific isomer within this class. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), designing novel derivatives with enhanced efficacy and target specificity, and for computational modeling studies such as molecular docking. This guide addresses the current state of knowledge regarding the structural analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a nitro precursor. The following protocol is based on established methods for similar transformations.

Experimental Protocol: Synthesis

Reaction: Reduction of 4-chloro-8-nitroquinoline.

Materials:

-

4-Chloro-8-nitroquinoline

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Diatomaceous earth

-

Chloroform

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-8-nitroquinoline (1.0 equivalent) in a mixture of ethanol and water.

-

To this solution, add iron powder (10.0 equivalents) and ammonium chloride (4.0 equivalents).

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter through a pad of diatomaceous earth.

-

Wash the filter cake with a 10% solution of methanol in chloroform.

-

Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system.

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Crystal Structure Analysis: A Hypothetical Workflow

As of the latest literature review, the single-crystal X-ray structure of this compound has not been reported. The following section outlines a standard experimental workflow for achieving this analysis.

Crystallization

The crucial first step is to grow single crystals of sufficient size and quality. This can be achieved through various techniques:

-

Slow Evaporation: Dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexane) and allowing the solvent to evaporate slowly at a constant temperature.

-

Vapor Diffusion: Placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: Preparing a saturated solution of the compound at an elevated temperature and then slowly cooling it to induce crystallization.

X-ray Diffraction Data Collection and Structure Solution

Once suitable crystals are obtained, the following steps are undertaken:

-

Crystal Mounting: A single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a stream of X-rays and recording the diffraction pattern on a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are also integrated.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Comparative Crystal Structure Analysis

In the absence of experimental data for this compound, we present the crystallographic data for a structurally related compound, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate , for comparative purposes. This molecule shares the 8-chloroquinoline core.

Crystallographic Data for Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

The crystallographic data for this compound provides insight into the packing and intermolecular interactions that might be expected in related structures.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀ClNO₃ |

| Formula Weight | 251.67 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.328 (5) |

| b (Å) | 11.043 (2) |

| c (Å) | 12.350 (4) |

| α (°) | 73.298 (17) |

| β (°) | 70.57 (3) |

| γ (°) | 77.22 (3) |

| Volume (ų) | 1137.8 (7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.469 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 298 |

| Reflections Collected | 3328 |

| Final R indices [I>2σ(I)] | R = 0.047 |

Data obtained from a published crystallographic study.

Anticipated Structural Features of this compound

Based on the structure of related 4-aminoquinolines, several structural features can be anticipated for this compound:

-

Planarity: The quinoline ring system is expected to be largely planar.

-

Hydrogen Bonding: The 4-amino group is a potent hydrogen bond donor, and the quinoline nitrogen is a hydrogen bond acceptor. In the solid state, it is highly probable that intermolecular hydrogen bonds of the N-H···N type will be a dominant feature of the crystal packing, potentially leading to the formation of dimers, chains, or more complex networks.

-

π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, which will also contribute to the stability of the crystal lattice.

-

Influence of the 8-Chloro Substituent: The chlorine atom at the 8-position is expected to influence the electronic distribution of the ring system and may participate in weaker intermolecular interactions, such as C-H···Cl contacts.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from a readily available starting material.

Conclusion

While a definitive crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive overview of its synthesis and a framework for its structural analysis. The comparative data from a related compound offers valuable insights into the potential solid-state behavior of this molecule. The determination of the crystal structure of this compound would be a significant contribution to the field, enabling more precise structure-based drug design and a deeper understanding of the properties of this important class of compounds. It is hoped that the information and protocols presented herein will facilitate further research in this area.

An In-depth Technical Guide to the Solubility of 8-Chloroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Chloroquinolin-4-amine, a crucial parameter for its handling, formulation, and application in research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines known qualitative information for structurally related compounds with detailed, standardized experimental protocols for solubility determination.

Core Physicochemical Properties

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. The presence of the chlorine atom at the 8th position and the amino group at the 4th position significantly influences its physicochemical properties, including its solubility in various solvents. The quinoline nucleus itself suggests some degree of solubility in organic solvents, while the amino group can contribute to its solubility in protic and polar solvents, potentially influenced by the pH of the medium.

Solubility Profile

Qualitative Solubility Insights from Related Compounds:

-

Quinoline Derivatives: Generally, quinoline derivatives exhibit good solubility in a range of organic solvents, which is attributed to their aromatic and heterocyclic nature. For instance, compounds like 5,7-Dichloro-8-hydroxyquinoline are soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), with limited solubility in water.[1]

-

8-Aminoquinoline: This parent compound is generally soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO).[2] Its water solubility is relatively low but can be influenced by the pH of the solution, with higher solubility expected in acidic conditions due to the protonation of the amino group.[2]

-

Chloroquine: A more complex 4-aminoquinoline derivative, chloroquine, demonstrates variable solubility depending on the solvent's polarity, owing to its hydrophilic amine groups and hydrophobic quinoline ring.[3] It is generally more soluble in polar solvents like water and ethanol.[3]

Based on these related structures, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and in alcohols such as ethanol and methanol. Its aqueous solubility is expected to be low but may increase in acidic conditions.

Table 1: Anticipated Solubility of this compound

| Solvent Class | Solvent Name | Anticipated Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Alcohols | Ethanol | Likely Soluble |

| Alcohols | Methanol | Likely Soluble |

| Aqueous | Water | Likely Low, pH-dependent |

| Halogenated | Dichloromethane (DCM) | Potentially Soluble |

Note: This table is based on the expected behavior from structurally related compounds and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

A standardized and widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method . The following is a generalized protocol that can be adapted for this compound.

Shake-Flask Method for Equilibrium Solubility Determination

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the different solvents to be tested. The presence of undissolved solid should be visually confirmed.

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

-

Phase Separation: After the equilibration period, cease agitation and allow the suspension to settle. To separate the supernatant from the undissolved solid, centrifuge the samples at a high speed.[1]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. For accurate results, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[1]

-

Quantification:

-

Preparation of Standards: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Analysis: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measurement: Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.[1]

-

-

Calculation of Solubility: Determine the concentration of this compound in the diluted supernatant from the calibration curve. Calculate the solubility in the original supernatant by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.[1]

Visualizations

Diagram 1: Generalized Synthesis of 4-Aminoquinoline Derivatives

Caption: A generalized synthetic pathway for 4-aminoquinoline derivatives.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: A standard workflow for the shake-flask solubility determination method.

References

Synthesis of 8-Chloroquinolin-4-amine from 4,8-dichloroquinoline

An In-depth Technical Guide to the

For research and development purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Introduction

The synthesis of 4-aminoquinoline derivatives is a cornerstone of medicinal chemistry, forming the structural basis for numerous pharmaceuticals. The primary route to these compounds involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor. This guide details the synthesis of 8-Chloroquinolin-4-amine from 4,8-dichloroquinoline. The reaction proceeds via a selective ammonolysis, where the chlorine atom at the C-4 position is displaced by an amino group. The C-4 position is significantly more reactive to nucleophilic attack than the C-8 position due to the electron-withdrawing effect of the quinoline nitrogen atom, which activates the C-4 and C-2 positions.

Reaction Principle and Pathway

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile (in this case, ammonia) attacks the electron-deficient carbon atom at the 4-position of the quinoline ring, leading to the displacement of the chloride leaving group.

The general chemical transformation is as follows:

Caption: Chemical reaction scheme for the synthesis.

Quantitative Data

No direct experimental data for the ammonolysis of 4,8-dichloroquinoline was found in the surveyed literature. However, data from analogous reactions involving the substitution of the 4-chloro group on a dichloroquinoline scaffold provide a reasonable proxy for expected outcomes. The following table summarizes conditions and yields for similar SNAr reactions on 4,7-dichloroquinoline.

| Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Butyl amine | Neat | 120-130 | 6 | Not specified | [1][2] |

| Ethane-1,2-diamine | Neat | 130 | 7 | Not specified | [1][2] |

| N,N-dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified | [1][2] |

| Various amines | DMSO | 140-180 | 0.3-0.5 | 80-95 | [3] |

Note: The yields and conditions presented are for analogous reactions with 4,7-dichloroquinoline and may differ for the 4,8-dichloro isomer.

Detailed Experimental Protocol

This protocol is a representative procedure derived from general methods for nucleophilic substitution on 4-chloroquinolines.[2][4] Optimization may be required to achieve desired yields and purity.

4.1 Materials and Reagents

-

4,8-dichloroquinoline (Substrate)

-

Ammonium hydroxide (28-30% solution, Nucleophile Source) or Liquid Ammonia

-

Phenol or Ethanol (Solvent)

-

Dichloromethane (DCM) (Extraction Solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (Aqueous wash)

-

Brine (Saturated NaCl solution) (Aqueous wash)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)

-

Silica Gel (For column chromatography)

-

Hexane/Ethyl Acetate mixture (Eluent for chromatography)

4.2 Equipment

-

High-pressure reaction vessel (autoclave) or sealed heavy-walled pressure tube

-

Heating mantle with magnetic stirring capabilities

-

Thermocouple or thermometer

-

Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

4.3 Reaction Procedure

-

Charging the Vessel: In a high-pressure reaction vessel, combine 4,8-dichloroquinoline (1.0 eq) and phenol (as a solvent, approx. 3-5 times the weight of the substrate).

-

Addition of Nucleophile: Add a significant excess of concentrated ammonium hydroxide solution (e.g., 10-20 eq). Alternatively, the vessel can be cooled to -78 °C and charged with condensed liquid ammonia.

-

Sealing and Heating: Securely seal the reaction vessel. Place the vessel in a heating mantle and heat to a temperature between 130-160 °C with vigorous stirring.

-

Safety Note: This reaction is conducted under high pressure. Ensure the vessel is rated for the intended temperature and resulting pressure. Use a blast shield.

-

-

Reaction Monitoring: Maintain the temperature for 12-24 hours. The reaction progress can be monitored by taking aliquots (after cooling the vessel completely) and analyzing via TLC.

-

Cooldown: After the reaction is complete, turn off the heat and allow the vessel to cool completely to room temperature behind a blast shield before opening.

4.4 Work-up and Purification

-

Quenching: Carefully vent any residual ammonia pressure in a fume hood. Transfer the reaction mixture to a beaker and dilute with dichloromethane.

-

Basification and Extraction: Add a sufficient amount of 10% aqueous Sodium Hydroxide (NaOH) solution to neutralize the phenolic solvent and ensure the product is in its free base form. Transfer the mixture to a separatory funnel.

-

Phase Separation: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water (2 x volumes), saturated sodium bicarbonate solution (1 x volume), and finally with brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Visualized Workflows

5.1 General Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from reaction setup to final product analysis.

Caption: General workflow for the synthesis of this compound.

5.2 Logical Relationship for Selective Substitution

This diagram illustrates the electronic factors that favor nucleophilic attack at the C-4 position over the C-8 position.

Caption: Rationale for selective C-4 substitution.

References

- 1. WO1997036590A1 - 8-aminoquinolines - Google Patents [patents.google.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

8-Chloroquinolin-4-amine CAS number and chemical identifiers

This technical guide provides a comprehensive overview of the chemical identifiers, a representative synthesis protocol, and a logical workflow for the compound 8-Chloroquinolin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

This compound is a substituted quinoline derivative. Accurate identification of this compound is crucial, as several positional isomers exist, which can lead to confusion. The primary chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 65340-72-9[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₇ClN₂[1] |

| Molecular Weight | 178.62 g/mol |

| PubChem CID | 12292890[1] |

| SMILES | C1=CC2=C(C=CN=C2C(=C1)Cl)N[1] |

| InChI | InChI=1S/C9H7ClN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)[1] |

| InChIKey | OIXSIWQVJINCRY-UHFFFAOYSA-N[1] |

It is important to distinguish this compound from its common isomers, such as 4-chloroquinolin-8-amine (CAS: 81764-16-1)[2][3][4][5], 8-chloroquinolin-5-amine (CAS: 75793-58-7)[6], and 7-chloroquinolin-4-amine (CAS: 1198-40-9)[7].

Representative Synthesis Protocol

Objective: To synthesize this compound from a suitable precursor.

Proposed Reaction: The synthesis can be envisioned to proceed via the amination of 4,8-dichloroquinoline.

Materials:

-

4,8-dichloroquinoline

-

Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)

-

Solvent (e.g., ethanol, phenol)

-

Acid or base for pH adjustment (if necessary)

-

Standard laboratory glassware and safety equipment

Experimental Procedure:

-

Reaction Setup: In a sealed reaction vessel, dissolve 4,8-dichloroquinoline in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an excess of the ammonia source to the solution. The use of a sealed vessel is crucial when working with volatile reagents like ammonia.

-

Heating: Heat the reaction mixture at a temperature typically ranging from 120-180 °C for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by washing with a suitable solvent to remove unreacted starting material and byproducts. Recrystallization from an appropriate solvent system can be employed to obtain the pure this compound.

-

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Logical Workflow for Synthesis and Identification

The following diagram illustrates a logical workflow for the synthesis and subsequent identification of this compound.

Potential Biological Significance

Derivatives of 4-aminoquinoline are well-known for their biological activities, most notably as antimalarial agents. While specific signaling pathways involving this compound are not extensively documented, the broader class of quinoline compounds has been investigated for various therapeutic applications, including antibacterial and anticancer properties. The structural similarity of this compound to established pharmacologically active molecules suggests its potential as a scaffold in drug discovery and development. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. benchchem.com [benchchem.com]

A Deep Dive into 8-Chloroquinolin-4-amine: Theoretical and Computational Perspectives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinolin-4-amine, a key heterocyclic amine, serves as a crucial scaffold in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate its structural, spectroscopic, and electronic properties. By integrating data from quantum chemical calculations, spectroscopic analyses, and molecular docking studies of closely related quinoline derivatives, this document offers a detailed framework for understanding and predicting the behavior of this compound, thereby facilitating its application in medicinal chemistry and drug design.

Introduction

The quinoline ring system is a prominent structural motif in a vast array of pharmaceuticals, most notably in antimalarial drugs like chloroquine. The specific substitution pattern of the quinoline core significantly influences the molecule's physicochemical properties and biological activity. This compound, with its distinct chloro and amino functionalities, presents a unique electronic and steric profile. Computational and theoretical studies are indispensable for rationalizing its reactivity, molecular interactions, and potential as a pharmacophore. This guide will explore the synthesis, characterization, and in-silico analysis of this important molecule and its analogs.

Synthesis and Characterization

The synthesis of 4-aminoquinoline derivatives, including this compound, typically involves the nucleophilic substitution of a 4-chloroquinoline precursor with an appropriate amine. A general synthetic route involves the reaction of 4,8-dichloroquinoline with ammonia or an amino-containing reactant.

General Synthetic Protocol:

A common synthetic strategy involves the reaction of a 4-chloro-substituted quinoline with an amine. For instance, a mixture of the 4,7-dichloroquinoline and an aminoacetophenone can be refluxed in dry ethanol for several hours. The resulting product is then filtered, washed, and recrystallized.[1] While this example pertains to a 7-chloro derivative, the fundamental principle of nucleophilic aromatic substitution at the C4 position is analogous for the synthesis of this compound.

The structural confirmation of synthesized 4-aminoquinoline derivatives is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts are highly dependent on the electronic environment of the protons and carbon atoms. For a related compound, 3-[(7-chloroquinolin-4-yl)amino]acetophenone, the aromatic protons of the quinoline ring appear in the range of δ 6.87-8.95 ppm in the ¹H NMR spectrum.[1] The carbon signals for the quinoline moiety in similar structures are also well-documented.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.4 - 8.6 | C2: 150 - 152 |

| H3 | 6.7 - 6.9 | C3: 98 - 100 |

| H5 | 7.8 - 8.0 | C4: 151 - 153 |

| H6 | 7.4 - 7.6 | C4a: 148 - 150 |

| H7 | 7.6 - 7.8 | C5: 121 - 123 |

| NH₂ | 5.0 - 6.0 (broad) | C6: 128 - 130 |

| C7: 125 - 127 | ||

| C8: 129 - 131 | ||

| C8a: 147 - 149 |

Note: These are predicted values based on data from similar quinoline derivatives and are subject to experimental verification.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides information about the functional groups present in a molecule. Key vibrational modes for this compound are expected to include N-H stretching of the amino group, C=C and C=N stretching of the quinoline ring, and C-Cl stretching. For a similar compound, quinolin-8-yl 4-chlorobenzoate, C=C stretching vibrations were observed at 1490 and 1593 cm⁻¹.[3]

Table 2: Expected FT-IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (amine) | 3300 - 3500 |

| C-H Stretching (aromatic) | 3000 - 3100 |

| C=N Stretching (quinoline) | 1600 - 1650 |

| C=C Stretching (aromatic) | 1450 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-Cl Stretching | 700 - 850 |

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT Calculations: Methodology

Computational studies on quinoline derivatives are often performed using the Gaussian suite of programs.[4] A common methodology involves geometry optimization and frequency calculations using the B3LYP functional with a basis set such as 6-31G(d,p).[1][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Molecular Geometry

DFT calculations can predict bond lengths and angles with high accuracy. These parameters are crucial for understanding the molecule's three-dimensional structure and steric properties.

Table 3: Predicted Geometrical Parameters for this compound (from DFT calculations on analogous structures)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C4-N Bond Length | ~1.36 Å |

| C-C Bond Lengths (ring) | 1.37 - 1.42 Å |

| C-N Bond Lengths (ring) | 1.32 - 1.38 Å |

| C-C-C Bond Angles (ring) | 118 - 122° |

Note: These values are based on typical bond lengths and angles found in computationally studied quinoline derivatives.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[1] For Schiff bases derived from 8-aminoquinoline, the calculated HOMO-LUMO gap was found to be around 3.82 to 4.08 eV, suggesting good biological activity potential.[4][5]

Table 4: Predicted Frontier Orbital Energies and Related Properties for this compound

| Parameter | Predicted Value |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV |

| Ionization Potential | 5.5 to 6.5 eV |

| Electron Affinity | 1.0 to 2.0 eV |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 8-aminoquinoline derivatives, the MEP analysis helps in understanding their chemical potency.[4][5] In this compound, the nitrogen atom of the quinoline ring and the amino group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amino group and the aromatic protons will be regions of positive potential (electrophilic).

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein receptor. This is crucial in drug discovery for identifying potential drug candidates.

Methodology:

Docking studies are typically performed using software like AutoDock or CLC Drug Discovery Workbench.[6] The process involves preparing the protein structure (e.g., by removing water molecules and adding hydrogens) and the ligand structure (energy minimization). The ligand is then docked into the active site of the protein, and the resulting poses are scored based on their binding energy.

Application to this compound Derivatives:

Derivatives of 4-aminoquinoline have been extensively studied as inhibitors of various biological targets, including the main protease (Mpro) of SARS-CoV-2.[7] Docking studies help in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of the protein.

Visualizations

Molecular Structure

References

- 1. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint of 8-Chloroquinolin-4-amine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for 8-Chloroquinolin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Employing Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometric structure, vibrational frequencies, and electronic properties, including Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP). The presented data offers crucial insights into the molecule's reactivity, stability, and potential intermolecular interactions, which are vital for rational drug design and development. All computational methodologies are detailed, and the results are summarized in structured tables for clarity and comparative analysis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2][3] The substituent pattern on the quinoline ring significantly influences its physicochemical properties and pharmacological efficacy. This compound, a specific analogue, presents a unique electronic profile due to the presence of an electron-withdrawing chlorine atom and an electron-donating amine group.

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering a lens into the molecular world that can predict a compound's behavior and guide synthetic efforts.[4] By calculating properties such as molecular geometry, vibrational modes, and electronic structure, researchers can gain a deeper understanding of a molecule's potential as a drug candidate.[5] This guide details the theoretical investigation of this compound, providing foundational data for researchers, scientists, and drug development professionals.

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian 09 software package. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[6][7] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[8] Frequency calculations were performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface (no imaginary frequencies) and to derive the vibrational spectra.

The Frontier Molecular Orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) and the Molecular Electrostatic Potential (MEP) map were also calculated at the B3LYP/6-311++G(d,p) level of theory to analyze the molecule's electronic properties and reactivity.[4]

Results and Discussion

Molecular Geometry Optimization

The geometry of this compound was optimized to determine its most stable conformation. The resulting bond lengths and bond angles are presented in Tables 1 and 2, respectively. These parameters provide a precise three-dimensional representation of the molecule, which is fundamental for understanding its interaction with biological targets.

Table 1: Optimized Bond Lengths (Å) of this compound

| Bond | Length (Å) | Bond | Length (Å) |

| C1 - C2 | 1.375 | C8 - C9 | 1.412 |

| C2 - C3 | 1.418 | C9 - N1 | 1.325 |

| C3 - C4 | 1.380 | C10 - N1 | 1.378 |

| C4 - C10 | 1.415 | C4 - N2 | 1.365 |

| C5 - C6 | 1.370 | C8 - Cl1 | 1.745 |

| C6 - C7 | 1.410 | N2 - H1 | 1.015 |

| C7 - C8 | 1.385 | N2 - H2 | 1.015 |

| C7 - C9 | 1.420 |

Table 2: Optimized Bond Angles (°) of this compound

| Angle | Angle (°) | Angle | Angle (°) |

| C1 - C2 - C3 | 120.5 | C7 - C9 - N1 | 122.0 |

| C2 - C3 - C4 | 120.8 | C8 - C9 - C7 | 119.5 |

| C3 - C4 - C10 | 118.5 | C9 - N1 - C10 | 117.8 |

| C4 - C10 - C5 | 121.2 | C3 - C4 - N2 | 121.0 |

| C5 - C10 - N1 | 121.0 | C10 - C4 - N2 | 120.5 |

| C6 - C7 - C8 | 120.3 | C4 - N2 - H1 | 119.0 |

| C7 - C8 - C9 | 119.8 | H1 - N2 - H2 | 118.0 |

| C7 - C8 - Cl1 | 119.2 |

Vibrational Analysis

Vibrational frequency analysis is crucial for confirming the stability of the optimized structure and for interpreting infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding assignments are presented in Table 3. These assignments help in identifying the characteristic functional groups within the molecule.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3450 | N-H Asymmetric Stretch |

| 3360 | N-H Symmetric Stretch |

| 3080 | Aromatic C-H Stretch |

| 1620 | C=C Aromatic Stretch |

| 1580 | N-H Scissoring |

| 1470 | C-N Stretch |

| 1350 | C-H In-plane Bend |

| 830 | C-H Out-of-plane Bend |

| 750 | C-Cl Stretch |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[4] The HOMO energy corresponds to the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and stability.[9]

Table 4: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

A smaller HOMO-LUMO gap suggests that a molecule is more reactive.[5][9] The calculated gap of 4.64 eV for this compound indicates a relatively stable molecule with moderate reactivity, a desirable trait for many drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. scirp.org [scirp.org]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 5. youtube.com [youtube.com]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure and vibrational spectroscopy investigation of 2-(4-chlorophenyliminomethyl)-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Chloroquinolin-4-amine: Discovery and History

Introduction

8-Chloroquinolin-4-amine is a heterocyclic amine belonging to the quinoline family of compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, most notably as the basis for a wide range of antimalarial drugs. While its 7-chloro isomer, chloroquine, rose to prominence as a frontline antimalarial therapeutic, the history and properties of this compound offer a valuable case study for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, synthesis, and known characteristics of this compound, with a focus on the historical context and experimental methodologies.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the extensive antimalarial drug discovery programs of the 1940s. The impetus for this research was the urgent need for effective and synthetic alternatives to quinine, the supply of which was severely restricted during World War II. This era saw a systematic exploration of the quinoline nucleus, leading to the development of numerous analogues.

The general synthetic strategy of the time involved the nucleophilic substitution of the 4-chloro group on the quinoline ring with an amino group. This approach was widely used to generate a diverse library of 4-aminoquinoline compounds for biological screening.

Synthesis of this compound

The synthesis of this compound is a two-step process, starting from a suitable aniline precursor, leading to the formation of the key intermediate, 4,8-dichloroquinoline, followed by amination.

Synthesis of 4,8-Dichloroquinoline

The foundational method for the synthesis of the dichloroquinoline precursor was established by Tarbell in 1946. The general approach involves the cyclization of an appropriately substituted aniline derivative.

Experimental Protocol: Synthesis of 4,8-dichloroquinoline (Adapted from the principles of the era)

-

Reactants: 2-chloroaniline, diethyl malonate, and a condensing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

-

Step 1: Condensation: 2-chloroaniline is reacted with diethyl malonate in the presence of a condensing agent and heated to induce cyclization. This reaction, a variation of the Conrad-Limpach synthesis, forms a 4-hydroxy-8-chloroquinoline intermediate.

-

Step 2: Chlorination: The resulting 4-hydroxy-8-chloroquinoline is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding 4,8-dichloroquinoline.

-

Workup and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Quantitative Data (Illustrative)

| Parameter | Value |

| Starting Material | 2-chloroaniline |

| Key Reagents | Diethyl malonate, POCl₃ |

| Yield of 4,8-dichloroquinoline | Varies depending on specific conditions |

| Purity | >95% (after purification) |

Synthesis of this compound from 4,8-Dichloroquinoline

The final step in the synthesis is the nucleophilic aromatic substitution of the 4-chloro group with an amino group.

Experimental Protocol: Amination of 4,8-dichloroquinoline

-

Reactants: 4,8-dichloroquinoline, a source of ammonia (e.g., ammonium hydroxide or ammonia gas), and a suitable solvent (e.g., phenol or a high-boiling alcohol).

-

Procedure: 4,8-dichloroquinoline is heated in a sealed vessel with the ammonia source in the chosen solvent. The reaction temperature and time are critical parameters that need to be optimized to ensure selective substitution at the 4-position. The 8-chloro position is significantly less reactive towards nucleophilic substitution.

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is treated with a basic solution to neutralize any acid formed. The crude this compound is then extracted, dried, and purified by recrystallization.

Logical Workflow for the Synthesis of this compound

Characterization Data

Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring system, with chemical shifts and coupling constants characteristic of the 8-chloro-4-amino substitution pattern. A broad singlet for the amino protons. |

| ¹³C NMR | Resonances corresponding to the nine carbon atoms of the quinoline ring, with chemical shifts influenced by the chloro and amino substituents. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₉H₇ClN₂ (178.62 g/mol ), with a characteristic isotopic pattern for the chlorine atom. |

| IR Spec | N-H stretching vibrations for the primary amine, C=C and C=N stretching vibrations of the quinoline ring, and a C-Cl stretching vibration. |

Biological Activity and Mechanism of Action

Proposed Mechanism of Action

-

Accumulation in the Food Vacuole: As weak bases, 4-aminoquinolines are protonated in the acidic environment of the parasite's food vacuole and become trapped, reaching high concentrations.

-

Heme Complexation: The parasite digests hemoglobin, releasing toxic free heme. The planar quinoline ring of the drug is thought to stack with the porphyrin ring of heme, forming a complex.

-

Inhibition of Hemozoin Formation: This drug-heme complex prevents the polymerization of heme into non-toxic hemozoin crystals.

-

Toxicity and Parasite Death: The buildup of free heme and the drug-heme complex leads to oxidative stress and membrane damage, ultimately killing the parasite.

The positioning of the chloro group at the 8-position, as opposed to the 7-position in chloroquine, would be expected to influence the electronic properties of the quinoline ring and its interaction with heme, potentially affecting its antimalarial potency.

Signaling Pathway: Inhibition of Hemozoin Formation

Conclusion

This compound represents an important, albeit less-studied, member of the 4-aminoquinoline class of compounds. Its history is rooted in the critical antimalarial drug discovery efforts of the mid-20th century. While overshadowed by its clinically successful 7-chloro isomer, the study of this compound and its synthesis provides valuable insights into the structure-activity relationships of quinoline-based therapeutics. Further research to fully characterize this compound and its biological activity could still yield valuable information for the design of new therapeutic agents.

In-Depth Technical Guide: Stability and Degradation Pathways of 8-Chloroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 8-Chloroquinolin-4-amine, a substituted quinoline of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this exact molecule, this document synthesizes information from forced degradation studies of structurally related 4-aminoquinolines, such as chloroquine, and general principles of aromatic amine and quinoline chemistry. The guide outlines predicted degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed, adaptable experimental protocols for conducting forced degradation studies are provided to facilitate the generation of specific stability data. All quantitative information is presented in clear, tabular formats for ease of comparison, and logical relationships and reaction pathways are visualized using diagrams. This guide serves as a foundational resource for researchers initiating stability studies on this compound and its derivatives.

Introduction to this compound Stability

This compound is a heterocyclic aromatic amine. The stability of such compounds is a critical parameter in drug development, influencing formulation, storage, and ultimately, safety and efficacy. The quinoline core is relatively stable, but the presence of the amino and chloro substituents makes the molecule susceptible to degradation under specific environmental conditions. A thorough understanding of its stability profile is essential for the development of robust analytical methods and stable pharmaceutical formulations.

Forced degradation studies are integral to identifying potential degradation products, elucidating degradation pathways, and establishing the stability-indicating nature of analytical methods. These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, light, and heat.

Predicted Physicochemical Properties and Stability Profile

While specific experimental data for this compound is scarce, a general stability profile can be inferred from the behavior of similar 4-aminoquinoline compounds.

General Stability Characteristics:

-

pH Sensitivity: As a weak base, the solubility and stability of this compound are expected to be pH-dependent. The amino group can be protonated in acidic conditions, which may influence its reactivity.

-

Oxidative Liability: The aromatic amine functionality is susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or exposure to light. This can often lead to the formation of colored degradation products.

-

Photosensitivity: Aromatic and heterocyclic compounds, particularly those with amino and halo substituents, are often sensitive to light. Photodegradation can lead to a variety of products through complex reaction pathways.

The following table summarizes the expected stability of this compound under various stress conditions, based on the behavior of related compounds. It is critical to note that these are predictions and require experimental verification.

| Stress Condition | Predicted Stability | Plausible Degradation Products |

| Acidic Hydrolysis | Likely stable at room temperature; degradation may occur under elevated temperatures with strong acids. | 8-Chloroquinolin-4-ol (hydrolysis of the amino group). |

| Alkaline Hydrolysis | Expected to be more stable than in acidic conditions, but degradation is possible at high pH and temperature. | 8-Chloroquinolin-4-ol. |

| Oxidative (H₂O₂) | Susceptible to oxidation. The amino group and quinoline ring are potential sites of attack. | N-oxides, hydroxylated derivatives of the quinoline ring, and potentially ring-opened products under harsh conditions. |

| Photolytic | Likely to be photolabile. Degradation is expected upon exposure to UV or broad-spectrum light. | Dechlorinated products (e.g., Quinolin-4-amine), hydroxylated products (replacement of Cl with OH), and potentially dimers. |

| Thermal (Dry Heat) | Generally stable at moderate temperatures, but decomposition can occur at elevated temperatures. | Complex mixture of decomposition products; potential for charring. |

Predicted Degradation Pathways

Based on the known degradation mechanisms of chloroquine and other related aromatic amines, the following degradation pathways for this compound are proposed.

Hydrolytic Degradation

Under forced hydrolytic conditions (strong acid or base with heat), the primary anticipated degradation pathway is the hydrolysis of the 4-amino group to a hydroxyl group, yielding 8-chloroquinolin-4-ol.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, is expected to target the electron-rich amino group and the quinoline ring. Potential products include the N-oxide and various hydroxylated derivatives.

Photodegradation

For chloroquine, a key photodegradation pathway involves the cleavage of the carbon-chlorine bond. A similar pathway is plausible for this compound, leading to dechlorinated and subsequently hydroxylated products.

Experimental Protocols for Forced Degradation Studies

The following are detailed, adaptable protocols for conducting forced degradation studies on this compound. A stability-indicating analytical method, such as HPLC-UV, should be developed and validated prior to these studies.

General Experimental Workflow

Protocol for Hydrolytic Degradation

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 N HCl.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 1 N NaOH.

-

Dilute with mobile phase to the target concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

-

Incubate the solution at 60°C.

-

Withdraw samples at the same time intervals as for acid hydrolysis.

-

Neutralize the samples with an equivalent amount of 1 N HCl.

-

Dilute with mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of water.

-

Incubate and sample as described above. Neutralization is not required.

-

Protocol for Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL solution of this compound.

-

Procedure:

-

To an aliquot of the drug solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Dilute with mobile phase for analysis.

-

Protocol for Photolytic Degradation

-

Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent. Also, place a sample of the solid drug powder in a transparent container.

-

Procedure:

-

Expose the solution and the solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Prepare a control sample (solution and solid) wrapped in aluminum foil to protect it from light and keep it alongside the exposed samples.

-

After the exposure period, dissolve the solid sample and dilute both the solution and the dissolved solid sample for analysis.

-

Protocol for Thermal Degradation

-

Preparation: Place the solid this compound in a petri dish.

-

Procedure:

-

Expose the solid drug substance to dry heat at 80°C in a controlled temperature oven.

-

Withdraw samples at various time points (e.g., 1, 3, 7 days).

-

Prepare solutions of the samples at the target concentration for analysis.

-

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise tabular format to allow for easy comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

| Stress Condition | Conditions | % Degradation | Number of Degradants | Major Degradant (RT) |

| 1 N HCl, 60°C, 24h | [Experimental Value] | [Value] | [Value] | [RT Value] |

| 1 N NaOH, 60°C, 24h | [Experimental Value] | [Value] | [Value] | [RT Value] |